molecular formula C16H18N6O4 B2931356 (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887199-74-8

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2931356
CAS RN: 887199-74-8
M. Wt: 358.358
InChI Key: OUAVYJDEZMDWPD-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Diseases

Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are related to the specified compound, demonstrates their potential as multitarget drugs for neurodegenerative diseases. These compounds, acting as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase inhibitors, offer a promising approach for symptomatic and disease-modifying treatments of neurodegenerative disorders. The identification of potent compounds within this class highlights the therapeutic advantages of targeting multiple pathways relevant to these diseases (Brunschweiger et al., 2014).

Inhibitory Activities

Compounds derived from the core structure of the specified chemical have been studied for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good efficacy. The synthesis of these derivatives and their characterization suggest their potential in therapeutic applications, particularly in managing conditions that benefit from DPP-IV inhibition. Among these compounds, specific derivatives demonstrated activity comparable to known inhibitors, indicating their value in further pharmacological research (Mo et al., 2015).

Structural and Reaction Studies

Various studies have focused on the structural analysis and reaction behaviors of compounds related to the specified chemical, including their tautomerism, ionization, methylation reactions, and hydrazinolysis. These investigations provide insights into the chemical properties, reaction mechanisms, and potential synthetic applications of these molecules. For instance, research on purine-6,8-diones has contributed to understanding their ionization and methylation reactions, offering valuable information for the synthesis and development of novel compounds (Rahat et al., 1974).

properties

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-9(23)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-10-4-3-5-11(24)6-10/h3-7,9,23-24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAVYJDEZMDWPD-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.